molecular formula C9H14N4O3 B13432798 5-(Tetrahydro-2H-pyran-2-yl) Divicine

5-(Tetrahydro-2H-pyran-2-yl) Divicine

Cat. No.: B13432798
M. Wt: 226.23 g/mol
InChI Key: HJHBWCRXVABAHA-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-2-yl) Divicine is a chemical compound with the molecular formula C9H14N4O3. It is an intermediate in the synthesis of various pharmaceuticals and is known for its unique structure, which includes a tetrahydropyran ring. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-pyran-2-yl) Divicine typically involves the reaction of 2,6-diamino-4-hydroxypyrimidine with tetrahydro-2H-pyran-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acids or bases to catalyze the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-2-yl) Divicine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(Tetrahydro-2H-pyran-2-yl) Divicine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a building block for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-2-yl) Divicine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A related compound with a similar ring structure but different functional groups.

    2,6-Diamino-4-hydroxypyrimidine: A precursor in the synthesis of 5-(Tetrahydro-2H-pyran-2-yl) Divicine.

Uniqueness

This compound is unique due to its specific combination of a tetrahydropyran ring and a pyrimidine moiety. This structure imparts distinct chemical properties, making it valuable in various applications.

Properties

Molecular Formula

C9H14N4O3

Molecular Weight

226.23 g/mol

IUPAC Name

2,4-diamino-5-(oxan-2-yloxy)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O3/c10-7-6(8(14)13-9(11)12-7)16-5-3-1-2-4-15-5/h5H,1-4H2,(H5,10,11,12,13,14)

InChI Key

HJHBWCRXVABAHA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=C(N=C(NC2=O)N)N

Origin of Product

United States

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